Paricalcitol Glucuronide
CAS No.: 1260588-15-5
Cat. No.: VC0196325
Molecular Formula: C33H52O9
Molecular Weight: 592.78
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260588-15-5 |
---|---|
Molecular Formula | C33H52O9 |
Molecular Weight | 592.78 |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[(E,3S,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C33H52O9/c1-18(8-9-19(2)32(3,4)42-31-28(38)26(36)27(37)29(41-31)30(39)40)24-12-13-25-21(7-6-14-33(24,25)5)11-10-20-15-22(34)17-23(35)16-20/h8-11,18-19,22-29,31,34-38H,6-7,12-17H2,1-5H3,(H,39,40)/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,26+,27+,28-,29+,31+,33-/m1/s1 |
SMILES | CC(C=CC(C)C(C)(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4)O)O)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Paricalcitol glucuronide results from the conjugation of glucuronic acid to the paricalcitol molecule through the process of glucuronidation. This metabolic conversion typically occurs at hydroxyl groups present in the parent molecule, creating a β-D-glucuronide. The resulting structure demonstrates enhanced hydrophilicity compared to the parent compound, facilitating its elimination through renal excretion pathways.
Physicochemical Characteristics
As a glucuronide conjugate, paricalcitol glucuronide exhibits significantly increased water solubility compared to paricalcitol. This enhanced hydrophilicity represents a critical property that facilitates its elimination from the body. Additionally, the conjugation typically results in reduced pharmacological activity compared to the parent compound, as glucuronidation generally serves as a detoxification mechanism.
Metabolism and Pharmacokinetics
Formation of Paricalcitol Glucuronide
Paricalcitol undergoes extensive metabolism in the human body, with glucuronidation representing one of the primary metabolic pathways. The formation of paricalcitol glucuronide occurs predominantly in the liver, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to paricalcitol, resulting in the formation of paricalcitol glucuronide.
Distribution and Elimination
Analytical Detection Methods
Chromatographic Techniques
The quantification and identification of paricalcitol glucuronide in biological samples typically employ advanced chromatographic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) represents the gold standard for detecting and quantifying glucuronide metabolites in biological matrices. These methodologies enable researchers to monitor the formation and elimination of paricalcitol glucuronide in pharmacokinetic studies.
Sample Preparation Considerations
Detection of paricalcitol glucuronide in biological samples requires careful sample preparation to maintain the integrity of this metabolite. Glucuronide conjugates may undergo hydrolysis under certain conditions, potentially leading to underestimation of their concentrations. Therefore, analytical protocols typically incorporate specific stabilization measures to prevent degradation during sample collection, storage, and processing.
Clinical Significance in Renal Transplant Recipients
Paricalcitol in Kidney Transplantation
Paricalcitol has been investigated for its potential benefits in kidney transplant recipients, particularly for managing secondary hyperparathyroidism and potential anti-inflammatory effects. In a randomized controlled trial involving 77 kidney transplant recipients, paricalcitol (2 μg daily) was compared to standard post-transplant care over a one-year period . This study evaluated various inflammatory markers to assess potential anti-inflammatory effects of paricalcitol treatment.
Biomarker Studies
In clinical investigations, paricalcitol glucuronide has been identified as a relevant biomarker in studies examining the metabolic fate of paricalcitol in kidney transplant recipients. Magnetic bead-based proteomic technology has been employed to study the effects of paricalcitol in this patient population, with paricalcitol glucuronide serving as one of the metabolites of interest . These studies contribute to the understanding of paricalcitol's pharmacokinetics in the context of renal impairment and transplantation.
Comparative Analysis of Inflammatory Markers
Biomarker Response Data
The following table presents comparative data on various inflammatory biomarkers in response to paricalcitol treatment, as observed in renal transplant recipients:
Biomarker (plasma levels) | Paricalcitol Group (n = 35) | Control Group (n = 39) | Statistical Analysis |
---|---|---|---|
Baseline Mean (SD) | 1-year Mean (SD) | Change (%) | Baseline Mean (SD) |
Angiopoietin-2 (ng/ml) | 0.74 (0.49) | 0.69 (0.41) | -6.8 |
soluble CD14 (ng/ml) | 1.57 (0.21) | 1.57 (0.30) | +0.0 |
soluble CD163 (ng/ml) | 441 (230) | 547 (316) | +24.0 |
Endostatin (ng/ml) | 99.1 (21.8) | 93.4 (21.6) | -5.8 |
Matrix metalloprotease-9 (ng/ml) | 99.8 (67.7) | 74.4 (43.7) | -25.4 |
Osteoprotegerin (ng/ml) | 0.91 (0.37) | 1.10 (0.44) | +20.9 |
These data indicate that paricalcitol treatment was associated with a significant increase in osteoprotegerin levels, and a borderline significant decrease in matrix metalloprotease-9 compared to the control group . These findings suggest potential effects on fibrogenesis pathways rather than broad anti-inflammatory actions.
Molecular Mechanisms and Gene Expression
Impact on Gene Expression
Analysis of renal graft tissue from patients treated with paricalcitol has revealed interesting effects on gene expression. Notably, there was a 21% higher expression of TNFRSF11B, the gene coding for osteoprotegerin, in the paricalcitol group compared to the control group (median gene expression 0.808 vs 0.668; p = 0.026) . This finding corroborates the observed increase in circulating osteoprotegerin levels, suggesting a direct effect of paricalcitol on gene expression in renal tissue.
Pathway Analysis
The impact of paricalcitol and its metabolites on molecular pathways extends beyond traditional vitamin D receptor-mediated effects. The observed changes in osteoprotegerin expression and potential modulation of matrix metalloprotease-9 suggest effects on fibrogenesis and extracellular matrix regulation. The RANKL/RANK system, linked to osteoprotegerin function, plays roles in various physiological processes including fibrogenesis, inflammation, and vascular calcification .
Methodological Considerations in Paricalcitol Glucuronide Research
Analytical Challenges
Research on paricalcitol glucuronide faces several methodological challenges. The relatively low concentrations of this metabolite in biological samples necessitate highly sensitive analytical techniques. Additionally, the potential for glucuronide hydrolysis during sample processing requires special attention to stability-preserving protocols. These technical considerations may partially explain the limited dedicated research on this specific metabolite.
Study Design Implications
Clinical studies investigating paricalcitol effects typically focus on the parent compound rather than specific metabolites. The randomized controlled trial discussed in this report exemplifies this approach, evaluating clinical outcomes and biomarker responses to paricalcitol administration without specific quantification of paricalcitol glucuronide levels . Future research specifically targeting the formation, elimination, and potential biological activities of paricalcitol glucuronide would enhance understanding of its pharmacological significance.
Future Research Directions
Metabolomic Profiling Opportunities
Advanced metabolomic approaches offer promising avenues for more comprehensive characterization of paricalcitol glucuronide in various patient populations. By employing high-resolution mass spectrometry and sophisticated bioinformatic analysis, researchers could identify potential associations between paricalcitol glucuronide formation and clinical outcomes. Such approaches would facilitate a more nuanced understanding of interindividual variations in paricalcitol metabolism.
Pharmacogenomic Considerations
The formation of paricalcitol glucuronide likely demonstrates interindividual variability influenced by genetic polymorphisms in UDP-glucuronosyltransferase enzymes. Future research examining the impact of such genetic variations on paricalcitol glucuronidation could provide insights into personalized dosing strategies. This pharmacogenomic approach could optimize therapeutic outcomes while minimizing potential adverse effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume